molecular formula C32H46N4O6S B12306745 10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid

10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid

Cat. No.: B12306745
M. Wt: 614.8 g/mol
InChI Key: ZAPXLIGWCAZCNY-UHFFFAOYSA-N
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Description

10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, a thiazole moiety, and a decanoic acid chain, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid typically involves multiple steps, including:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the thiazole moiety via nucleophilic substitution.
  • Coupling of the decanoic acid chain using esterification or amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, especially the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its unique properties in material science or catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 10-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-10-oxo-decanoic acid can be compared with other compounds that have similar structural features, such as:
    • Compounds with pyrrolidine rings.
    • Compounds containing thiazole moieties.
    • Long-chain fatty acids with functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C32H46N4O6S

Molecular Weight

614.8 g/mol

IUPAC Name

10-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid

InChI

InChI=1S/C32H46N4O6S/c1-21-28(43-20-34-21)23-15-13-22(14-16-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)11-9-7-5-6-8-10-12-27(39)40/h13-16,20,24-25,29,37H,5-12,17-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)

InChI Key

ZAPXLIGWCAZCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O

Origin of Product

United States

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